1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYELEHQSBJRAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups.
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Biochemical Pathways
It’s known that trifluoromethyl-substituted aromatic compounds can be involved in various biochemical pathways.
Pharmacokinetics
It’s known that molecules with a -cf3 group can exhibit high gi absorption, which can impact the bioavailability of the compound.
Result of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity.
Biochemical Analysis
Biochemical Properties
The compound could potentially interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
It’s suggested that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine, also referred to as 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group enhances the electronic characteristics of the phenyl moiety, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₈F₃N₃, with a molecular weight of approximately 227.19 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃N₃ |
| Molecular Weight | 227.19 g/mol |
| Functional Groups | Pyrazole, Amine |
| Key Substituents | Trifluoromethyl |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors involved in cancer progression and inflammation. Notably:
- Anticancer Activity : Molecular docking studies suggest that this compound can bind to proteins associated with cancer cell proliferation and metastasis. It has shown significant inhibition of cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting cytokine release (e.g., TNF-α and IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 10.5 | Inhibition of proliferation |
| PANC-1 | 12.3 | Inhibition of invasion |
| HCT116 | 8.7 | Induction of apoptosis |
These results indicate that the compound effectively reduces cell viability and induces apoptotic mechanisms in cancer cells.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Conventional Heating : Traditional reflux methods have been employed to synthesize pyrazole derivatives.
- Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time significantly compared to conventional methods .
Case Study 1: Anticancer Properties
In a study evaluating the binding affinity of pyrazole derivatives, it was found that this compound inhibited MDA-MB-231 cell invasion and migration in a concentration-dependent manner. The mechanism involved the inhibition of MMP-9 activity, which is crucial for tumor metastasis .
Case Study 2: Anti-inflammatory Activity
Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. At a concentration of 10 µM, it exhibited a reduction in TNF-α levels by up to 85%, showcasing its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry
1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine has been investigated for its potential as a bioactive compound:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer pathways. For instance, molecular docking studies indicate strong binding affinities to proteins associated with cancer cell metabolism .
- Antiviral Properties : Certain pyrazole compounds exhibit efficacy against viral infections, including HIV, suggesting potential therapeutic applications in antiviral drug development.
Agrochemistry
The compound has potential applications as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Research indicates that pyrazole derivatives can disrupt metabolic pathways in target organisms, leading to their effectiveness as agrochemicals .
Material Science
In materials science, this compound is explored for its properties in developing new materials with enhanced thermal stability and chemical resistance. Its unique trifluoromethyl group contributes to these properties, making it suitable for applications in coatings and polymers.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural analogs and their properties:
Spectroscopic and Physicochemical Properties
- NMR Data : Analogs like 1-(tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine exhibit distinct ¹⁹F NMR signals at δ -61.15, characteristic of trifluoromethyl groups .
- LogP Trends : Trifluoromethyl substitution increases LogP (e.g., 3.05 for the 3-CF₃ isomer) compared to fluorine or methyl substituents .
Key Differentiators and Challenges
- Positional Isomerism : The 4-CF₃ isomer (target compound) may exhibit better metabolic stability than the 3-CF₃ analog due to reduced steric hindrance .
- Synthetic Complexity : Bis(trifluoromethyl) derivatives require multi-step syntheses, impacting scalability .
- Solubility Limitations : High LogP values (≥3) may necessitate formulation adjustments for drug development .
Preparation Methods
Reaction Scheme
-
- Aryl hydrazine: 4-(trifluoromethyl)phenylhydrazine
- (Ethoxymethylene)malononitrile
-
- Solvent: Absolute ethanol or trifluoroethanol (TFE)
- Atmosphere: Nitrogen
- Temperature: Reflux
- Reaction time: Typically 4 hours for most aryl hydrazines; 0.5 hours for phenylhydrazine (reference compound)
Workup :
- Purification by column chromatography on silica gel using hexane/ethyl acetate gradient
This method is a one-step reaction that efficiently produces the target pyrazole derivative.
Detailed Preparation Procedure for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
Preparation of Reaction Mixture
Dissolve 1.2 mmol of 4-(trifluoromethyl)phenylhydrazine in 2 mL of absolute ethanol or trifluoroethanol with stirring under a nitrogen atmosphere.Addition of (Ethoxymethylene)malononitrile
Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the stirred solution.Reflux
Heat the reaction mixture to reflux and maintain for approximately 4 hours.Isolation and Purification
After completion, cool the reaction mixture and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.Characterization
The purified product is characterized by NMR spectroscopy (^1H, ^13C, ^19F), COSY, HSQC, and HMBC techniques to confirm structure and purity.
Solvent Effects and Yield Optimization
The choice of solvent significantly affects the yield and reaction rate. Comparative studies showed:
| Entry | Solvent | Reaction Time | Yield (%) of Phenyl Derivative (3a) | Notes |
|---|---|---|---|---|
| 1 | Trifluoroethanol (TFE) | 0.5 h | 84 | Highest yield, fast reaction |
| 2 | Ethanol (EtOH) | 0.5 h | Comparable to TFE | Good yield |
| 3 | Tetrahydrofuran (THF) | 30 min | Low yield | Slower reaction, aprotic solvent |
| 4 | Methanol (MeOH) | 0.5 h | Moderate yield | Protic solvent, less effective |
For the 4-(trifluoromethyl)phenyl derivative (3d), trifluoroethanol and ethanol solvents were used, achieving moderate yields (~67%) after 4 hours reflux. The reaction is slower compared to phenylhydrazine but still efficient.
Summary of Yields for Various Aryl Hydrazines
| Compound Code | Aryl Group | Yield (%) | Reaction Time (h) | Solvent |
|---|---|---|---|---|
| 3a | Phenyl (C6H5) | 84 | 0.5 | TFE / EtOH |
| 3b | 4-Fluorophenyl | 47 | 4 | EtOH / TFE |
| 3c | Pentafluorophenyl | 63 | 4 | EtOH / TFE |
| 3d | 4-(Trifluoromethyl)phenyl | 67 | 4 | EtOH / TFE |
| 3e | 2,6-Dichloro-4-(trifluoromethyl)phenyl | 47 | 4 | EtOH / TFE |
| 3f | 4-Methoxyphenyl | 68 | 4 | EtOH / TFE |
The 4-(trifluoromethyl)phenyl derivative (3d) shows a good yield of 67%, indicating the method's applicability to electron-withdrawing substituents on the aromatic ring.
Research Findings and Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of (ethoxymethylene)malononitrile, followed by cyclization and elimination to form the pyrazole ring.
The presence of the trifluoromethyl group on the phenyl ring influences the electronic properties, slightly reducing reaction rate compared to unsubstituted phenyl hydrazine but maintaining good yield.
The solvent polarity and protic nature (TFE and EtOH) facilitate the reaction by stabilizing intermediates and enhancing nucleophilicity.
The method is versatile, allowing synthesis of various substituted 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with good regioselectivity and moderate to high yields.
This preparation method for This compound is well-documented, reproducible, and efficient, making it a reliable approach for producing this compound for further research and application.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a microwave-assisted approach can enhance reaction efficiency, as seen in the synthesis of structurally similar pyrazole derivatives (e.g., 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-amine) . Key steps include:
- Step 1 : Reaction of 4-(trifluoromethyl)phenylhydrazine hydrochloride with α,β-unsaturated ketones under acidic conditions to form the pyrazole core.
- Step 2 : Reduction of nitro intermediates (e.g., 4-nitro-1H-pyrazole derivatives) using hydrogenation or catalytic transfer methods .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and CF₃ group (δ 120–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 242.1 (calculated for C₁₀H₈F₃N₃).
Crystallography :
Single-crystal X-ray diffraction (SCXRD) reveals a triclinic crystal system (P1 space group) with bond lengths of 1.33 Å (C–N in pyrazole) and angles of 120° (aromatic ring planarity) .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?
Structure-activity relationship (SAR) studies show:
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Challenges :
- Twinned crystals : Common due to the trifluoromethyl group’s steric bulk, leading to overlapping reflections .
- Disorder : Partial occupancy of the CF₃ group complicates electron density maps.
Q. Solutions :
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodology :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase inhibitors) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
Validation :
Experimental IC₅₀ values correlate with computed binding energies (R² = 0.89) .
Q. What analytical techniques resolve discrepancies in reported bioactivity data across studies?
Case Study : Conflicting IC₅₀ values (0.08–1.2 µM) for kinase inhibition may arise from:
Q. Resolution :
Q. How is the compound utilized in synthesizing advanced derivatives (e.g., covalent inhibitors)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
